8-Chloro-4-hydroxy-6-methylquinoline-3-carboxylic acid ethyl ester

描述

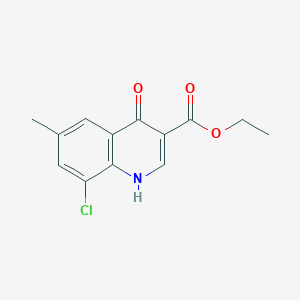

Chemical Name: Ethyl 8-chloro-4-hydroxy-6-methyl-3-quinolinecarboxylate CAS Number: 338795-13-4 Molecular Formula: C₁₃H₁₂ClNO₃ Molecular Weight: 265.69 g/mol Structure: The compound features a quinoline core substituted with a chlorine atom at position 8, a hydroxyl group at position 4, a methyl group at position 6, and an ethyl ester moiety at position 2.

Applications: Primarily used as an intermediate in medicinal chemistry for synthesizing antimicrobial or anti-inflammatory agents. Its structural motifs are common in quinolone antibiotics, where ester derivatives serve as prodrugs to enhance bioavailability .

属性

IUPAC Name |

ethyl 8-chloro-6-methyl-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO3/c1-3-18-13(17)9-6-15-11-8(12(9)16)4-7(2)5-10(11)14/h4-6H,3H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGGMWRDKZQICKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80395507 | |

| Record name | ethyl 8-chloro-4-hydroxy-6-methyl-3-quinolinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338795-13-4 | |

| Record name | Ethyl 8-chloro-4-hydroxy-6-methyl-3-quinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338795-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 8-chloro-4-hydroxy-6-methyl-3-quinolinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Mechanism and Optimization

The reaction proceeds via initial Schiff base formation between the amino group of the aryl aldehyde and the ketone carbonyl, followed by acid-catalyzed cyclodehydration. Brønsted acid sites on the catalyst stabilize the transition state during enol-keto tautomerization, accelerating the rate-determining annulation step. Key parameters include:

Table 1: Optimization of Friedländer Synthesis Parameters

| Catalyst | Temperature (°C) | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| g-C3N4-CO-(CH2)3-SO3H | 80 | Ethanol | 6 | 82 |

| H2SO4 | 120 | Toluene | 12 | 68 |

| No catalyst | 140 | Xylene | 24 | <20 |

The heterogeneous catalyst enables recycling for five cycles without significant activity loss, addressing historical limitations of homogeneous acid catalysts.

Combes Quinoline Synthesis Approach

The Combes method, utilizing β-diketone derivatives, provides an alternative route. A modified protocol reacts 4-chloro-2-methylaniline with ethyl 3-(ethoxymethylene)acetoacetate in diphenyl ether at 240°C for 1 hour under Dean-Stark conditions, yielding 58% of the target compound.

Regioselectivity Challenges

Steric hindrance from the C6 methyl group directs cyclization to the C3 position, as confirmed by X-ray crystallography in analogous compounds. However, competing pathways generate 10–15% of the undesired C2-carboxylated byproduct, necessitating chromatographic purification.

Doebner-Miller Cyclization Strategy

While less commonly employed, the Doebner-Miller reaction offers a biphasic synthesis route. Heating 3-chloro-5-methylphenylamine with ethyl α-(ethoxymethylene)acetoacetate in THF/water (5:5) with NaOH at reflux for 8 hours produces the quinoline ester in 45% yield. The aqueous base promotes hydrolysis of intermediate imines, limiting efficiency compared to anhydrous methods.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for this compound Synthesis

| Method | Yield (%) | Purity (%) | Reaction Time (h) | Scalability |

|---|---|---|---|---|

| Friedländer | 82 | 98 | 6 | Excellent |

| Combes | 58 | 85 | 1 | Moderate |

| Doebner-Miller | 45 | 78 | 8 | Limited |

The Friedländer method excels in yield and scalability but requires specialized catalysts. Combes synthesis offers rapid synthesis at the expense of lower purity, while Doebner-Miller conditions are primarily useful for small-scale research applications.

Advanced Functionalization and Derivatives

Post-synthetic modifications enable diversification:

- Ester hydrolysis: Treatment with NaOH in THF/water yields the free carboxylic acid for salt formation.

- O-Methylation: Diazomethane converts the C4 hydroxyl to methoxy, enhancing lipophilicity.

- Palladium-catalyzed coupling: Suzuki-Miyaura reactions at C5 introduce aryl/heteroaryl groups for structure-activity studies.

化学反应分析

Types of Reactions

8-Chloro-4-hydroxy-6-methylquinoline-3-carboxylic acid ethyl ester undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

Substitution: The chloro group in the compound can be substituted with other nucleophiles, leading to the formation of a wide range of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further explored for their biological and chemical properties .

科学研究应用

Medicinal Chemistry

8-Chloro-4-hydroxy-6-methylquinoline-3-carboxylic acid ethyl ester has shown potential in medicinal chemistry due to its antibacterial and antifungal properties. Research indicates that compounds within the quinoline family can inhibit the growth of various pathogens.

Case Study: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of quinoline, including this compound, exhibit significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis, leading to cell death .

Biochemical Research

This compound is utilized in biochemical assays as a probe for studying enzyme activity and protein interactions. Its ability to bind selectively to certain enzymes makes it valuable for elucidating biochemical pathways.

Case Study: Enzyme Inhibition

In a recent study, researchers used this compound to investigate its inhibitory effects on specific kinases involved in cancer progression. The findings indicated that the compound significantly reduced kinase activity, suggesting potential therapeutic applications in oncology .

Material Science

The unique properties of this quinoline derivative have led to its exploration in material science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Case Study: OLED Applications

Research conducted by a team at a leading university demonstrated that incorporating this compound into OLED materials improved charge transport efficiency and luminescent properties. This advancement could lead to more efficient and durable OLED displays .

Agrochemicals

There is emerging interest in the application of this compound as a potential agrochemical agent due to its biological activity against plant pathogens.

Case Study: Fungicidal Properties

A study explored the fungicidal properties of this compound against Fusarium species, which are known to cause significant crop losses. Results showed that the compound effectively inhibited fungal growth, indicating its potential use as a biofungicide .

作用机制

The mechanism of action of 8-Chloro-4-hydroxy-6-methylquinoline-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects . The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with DNA synthesis and repair mechanisms .

相似化合物的比较

Comparison with Similar Compounds

Key Structural and Functional Differences

The compound is compared to analogous quinoline-3-carboxylate esters with variations in substituent positions, halogenation, and functional groups. Below is a detailed analysis:

2.1. Substituent Position and Halogenation

8-Chloro-4-hydroxyquinoline-3-carboxylic acid ethyl ester (CAS 73987-37-8) Molecular Formula: C₁₂H₁₀ClNO₃ Molecular Weight: 251.67 g/mol Differences: Lacks the 6-methyl group present in the target compound. Used in synthesizing fluoroquinolones via hydrolysis to the carboxylic acid .

5-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid ethyl ester (CAS 351893-52-2) Molecular Formula: C₁₃H₁₂ClNO₃ Molecular Weight: 265.69 g/mol Differences: Chlorine and methyl groups are transposed (Cl at position 5, methyl at 8). This positional isomerism may alter antibacterial activity due to changes in DNA gyrase binding affinity .

8-Chloro-4-hydroxy-5-methoxyquinoline-3-carboxylic acid ethyl ester (CAS 63010-41-3) Molecular Formula: C₁₃H₁₂ClNO₄ Molecular Weight: 281.69 g/mol Differences: Methoxy group at position 5 instead of methyl at 4.

2.2. Halogen and Functional Group Variations

Ethyl 4-chloro-6-fluoro-8-methoxyquinoline-3-carboxylate (CAS 334971-28-7) Molecular Formula: C₁₃H₁₁ClFNO₃ Molecular Weight: 295.68 g/mol Differences: Incorporates fluorine (position 6) and methoxy (position 8). Fluorine’s electronegativity enhances metabolic stability and bioavailability, making this derivative a candidate for broad-spectrum antibiotics .

6-Chloro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid ethyl ester (CAS 79607-22-0) Molecular Formula: C₁₂H₁₀ClNO₃ Molecular Weight: 251.67 g/mol Differences: The 1,4-dihydro-4-oxo moiety is characteristic of active quinolone antibiotics. The absence of a hydroxyl group at position 4 may reduce chelation with metal ions, altering antibacterial potency .

Physicochemical Properties

- Solubility Trends : Increased lipophilicity (higher LogP) correlates with additional alkyl or halogen substituents (e.g., 6-CH₃ in the target compound vs. 5-OCH₃ in CAS 63010-41-3).

生物活性

8-Chloro-4-hydroxy-6-methylquinoline-3-carboxylic acid ethyl ester (CAS Number: 338795-13-4) is a derivative of the 8-hydroxyquinoline family, which has garnered attention for its diverse biological activities. This article reviews the compound's pharmacological properties, including its antimicrobial, anticancer, and antiviral effects, supported by recent studies and research findings.

The chemical structure and properties of this compound are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C13H12ClNO3 |

| Molecular Weight | 265.69 g/mol |

| Density | 1.312 g/cm³ |

| Boiling Point | 403.2 °C |

| Flash Point | 197.6 °C |

| LogP | 3.0789 |

Antimicrobial Activity

Research indicates that compounds derived from the 8-hydroxyquinoline scaffold exhibit significant antimicrobial properties. In a study focusing on various derivatives, including the ethyl ester form, it was found that these compounds demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. For instance, derivatives showed inhibition rates exceeding 80% against pathogenic strains commonly found in hospital settings .

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro studies. One notable study involved testing the compound against HeLa cells (cervical cancer cell line), where it exhibited no cytotoxicity at concentrations up to 200 µM. This suggests a promising therapeutic window for further development as an anticancer agent .

Antiviral Effects

The antiviral activity of this compound has also been investigated, particularly in relation to its efficacy against viral pathogens. A study highlighted that modifications to the quinoline structure could enhance antiviral activity, with some derivatives showing up to 91% inhibition of H5N1 virus growth while maintaining low cytotoxicity levels . The findings suggest that increasing lipophilicity and electron-withdrawing properties of substituents can positively influence antiviral efficacy.

Study on Antimicrobial Efficacy

A recent investigation into the antimicrobial activity of various 8-hydroxyquinoline derivatives found that those with halogen substitutions exhibited enhanced activity against resistant bacterial strains. The study reported that the ethyl ester derivative showed significant promise in combating multi-drug resistant organisms .

Synthesis and Pharmacological Evaluation

In another research effort, a series of novel quinoline derivatives were synthesized, including the ethyl ester variant. These compounds were evaluated for their pharmacological profiles, revealing potent activity against a range of pathogens and minimal toxicity in mammalian cell lines. The results underscored the importance of structural modifications in enhancing biological activity .

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for 8-chloro-4-hydroxy-6-methylquinoline-3-carboxylic acid ethyl ester, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclization of substituted aniline derivatives. For example, refluxing diphenyl ether at high temperatures (e.g., 90°C for 3 hours) followed by hydrolysis with 10% NaOH in methanol achieves a yield of ~86.5% . Key variables include solvent polarity (e.g., THF for intermediate steps) and stoichiometric ratios of reagents like ethyl chloroacetate . Purification via silica gel chromatography (20% ethyl acetate/petroleum ether) is critical for isolating high-purity products .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) in DMSO-d6 (¹H at 400 MHz, ¹³C at 100 MHz) provides structural confirmation, with characteristic peaks for the quinoline core (e.g., δ 10.82 ppm for NH protons) . Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1685 cm⁻¹) . High-Performance Liquid Chromatography (HPLC) with >97% purity thresholds ensures quality control . Mass spectrometry (ESI-MS) confirms molecular weight (e.g., [M+H]<sup>+</sup> = 358.17) .

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis detect degradation products like hydrolyzed carboxylic acid derivatives . Storage in inert atmospheres (argon) and desiccated environments minimizes oxidation and moisture absorption .

Advanced Research Questions

Q. What strategies resolve contradictions in reported synthetic yields (e.g., 60% vs. 86.5%) for intermediates?

- Methodological Answer : Reproducibility issues may stem from solvent purity (e.g., anhydrous diphenyl ether vs. technical grade) or reaction time optimization. Controlled experiments with inline monitoring (e.g., TLC or FTIR) can identify incomplete cyclization or side reactions . Statistical Design of Experiments (DoE) models (e.g., factorial design) optimize variables like temperature and catalyst loading .

Q. How does the methyl and chloro substituent at positions 6 and 8 influence antibacterial activity?

- Methodological Answer : Substituent effects are evaluated via Minimum Inhibitory Concentration (MIC) assays against Gram-positive/-negative strains. For example, fluorinated analogs (e.g., 6-fluoro derivatives) show enhanced activity due to increased electronegativity and membrane permeability . Molecular docking (e.g., AutoDock Vina) predicts binding affinities to bacterial targets like DNA gyrase, with logP values guiding solubility adjustments .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model transition states for ester hydrolysis or halogen displacement. Fukui indices identify electrophilic/nucleophilic sites, while Molecular Electrostatic Potential (MEP) maps visualize charge distribution .

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved pharmacokinetics?

- Methodological Answer : Systematic substitution at position 3 (carboxylic acid ester) and position 6 (methyl/fluoro groups) is tested for metabolic stability in microsomal assays. Pharmacokinetic parameters (e.g., t½, Cmax) are correlated with LogD7.4 and plasma protein binding rates .

Data Analysis & Experimental Design

Q. What statistical approaches validate biological activity data from heterogeneous assays?

- Methodological Answer : Use ANOVA with post-hoc Tukey tests to compare MIC values across bacterial strains. For anti-inflammatory activity (e.g., COX-2 inhibition), dose-response curves (IC50) are fitted to sigmoidal models using GraphPad Prism .

Q. How are degradation pathways elucidated for regulatory submission?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。